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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of
Aluminum Gallium Indium Phosphide (AlGalnP) quantum well lasers. The following sections
outline the necessary materials, equipment, and step-by-step procedures for key fabrication
processes, from epitaxial growth to device characterization.

Introduction

AlGalnP semiconductor lasers are crucial components in a wide range of applications,
including high-density optical storage, low-cost data transmission, and medical therapies, due
to their emission in the visible red spectral range.[1] The fabrication of high-performance
AlGalnP quantum well lasers is a complex multi-step process requiring precise control over
material growth and device processing. This document serves as a comprehensive guide for
fabricating these devices, with a focus on ridge waveguide structures.

Epitaxial Layer Structure and Growth

The foundation of the laser diode is the epitaxial structure, typically grown on a Gallium
Arsenide (GaAs) substrate using Metal-Organic Chemical Vapor Deposition (MOCVD). The use
of an off-angle GaAs substrate is often preferred to avoid the formation of ordered structures in
the GalnP and AlGalnP materials during MOCVD growth, which can negatively impact laser
performance.[2]
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Atypical AlGalnP quantum well laser structure consists of the following layers grown

sequentially on an n-type GaAs substrate:

Layer Number Material Thickness Doping Purpose
) Substrate/Buffer
1 n-GaAs ~0.2-1pm n-type (Si or Se)
Layer
2 -(AlxGal- 1 (Si or Se) ladding |
~1 pm n-type (Si or Se n-cladding layer
x)0.5In0.5P H P 9y
(AlyGal- Waveguide
3 ~80 nm Undoped
y)0.5In0.5P Layer
Quantum Well
4 GazInl-zP ~6 nm Undoped ] ]
(Active Region)
(AlyGal- Waveguide
5 ~80 nm Undoped
y)0.5In0.5P Layer
6 P-(AGal- 1 (Zn or Mg) ladding |
~1 um -type (Zn or -cladding layer
x)0.5In0.5P H P-yp VP 9
Etch-
7 p-GalnP ~80 nm p-type (Zn) stop/Contact
Layer
Heavily p-doped
8 p+-GaAs ~0.2 pm Contact Layer

(©

Table 1: Example Epitaxial Structures for AlGalnP

Quantum Well Lasers
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Parameter Reference[1] Reference[3] Reference[4]
Substrate n-GaAs (100) GaAs n-GaAs
1 pm Se-doped )
1.0-pum-thick

n-cladding Layer

(Al0.66Ga0.37)0.5In0.

5P

(A10.4Ga0.6)0.5In0.5P

2000 nm Al0.7GalnP

Waveguide Layer

80 nm

(A10.33Ga0.67)0.5In0.

5P

0.4-pm-thick GalnP

120 nm Al0.53GalnP

Three 6 nm

compressively

7 nm Ga0.2In0.8P

Active Region strained Not specified
Quantum Well
Ga0.41In0.59P
quantum wells
1 um Zn-doped ]
1.0-pum-thick

p-cladding Layer

(Al0.66Ga0.37)0.5In0.

5P

(AI0.4Ga0.6)0.5In0.5P

1800 nm Al0.7GalnP

Contact Layer

200 nm p-GaAs

Not specified

150 nm GaAs

Protocol 1: MOCVD Growth of AlGalnP Laser Structure

This protocol outlines the general procedure for the epitaxial growth of an AlGalnP quantum

well laser structure using a low-pressure MOCVD system.

1. Substrate Preparation:

o Start with a single-side polished n-type GaAs substrate with a specific off-cut angle.
o Degrease the substrate using a standard solvent cleaning procedure (e.g., acetone,

methanol, isopropanol).
o Perform a native oxide removal step using a suitable etchant (e.g., HCl or NH4OH solution).
e Rinse with deionized water and dry with nitrogen gas.

2. MOCVD Growth:

e Load the prepared substrate into the MOCVD reactor.
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» Heat the substrate to the desired growth temperature, typically in the range of 650°C.[3]

« Introduce the precursor gases into the reactor. Common precursors include:

e Group Il sources: Trimethylgallium (TMGa), Trimethylindium (TMIn), Trimethylaluminum
(TMAI).[3]

e Group V sources: Arsine (AsH3) and Phosphine (PH3).[3]

» Dopants: Silane (SiH4) or Disilane (Si2H6) for n-type doping, and Diethylzinc (DEZn) or
Bis(cyclopentadienyl)magnesium (Cp2Mg) for p-type doping.[3]

o Grow the epitaxial layers sequentially according to the desired structure, controlling the
thickness and composition of each layer by adjusting the precursor flow rates and growth
time.

e The growth pressure is typically maintained at around 50 mbar.[3]

» After the growth is complete, cool down the reactor under a protective atmosphere.

Ridge Waveguide Fabrication

The ridge waveguide structure is essential for lateral optical and carrier confinement. This is
typically achieved through photolithography followed by an etching process.

Protocol 2: Photolithography for Ridge Definition

1. Surface Preparation:

o Clean the wafer surface to ensure good photoresist adhesion.
» Apply an adhesion promoter, such as hexamethyldisilazane (HMDS).

2. Photoresist Coating:

e Spin-coat a layer of positive photoresist (e.g., AZ5214) onto the wafer. The spinning speed
and time will determine the resist thickness.
e Perform a soft bake to remove the solvent from the photoresist.

3. Exposure:

o Use a mask aligner to expose the photoresist with UV light through a photomask that defines
the ridge stripes.

N

. Development:
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Immerse the wafer in a developer solution to remove the exposed photoresist, revealing the
desired ridge pattern.
Rinse with deionized water and dry with nitrogen.

5. Hard Bake:

Perform a hard bake (post-exposure bake) to improve the resist's resistance to the
subsequent etching process.[1]

Protocol 3: Ridge Etching

The ridge can be formed using either dry etching, wet etching, or a combination of both.
3.1. Dry Etching:

e Method: Reactive lon Etching (RIE) or Inductively Coupled Plasma (ICP) etching are
commonly used.

o Gases: A mixture of gases such as CH4/H2/Ar or Ar/CCI2F2 can be employed.[1][5]
» Procedure:

o Place the patterned wafer in the etching chamber.

o Introduce the etching gases and apply RF power to generate plasma.

o The energetic ions in the plasma physically and chemically etch the semiconductor
material not protected by the photoresist.

o The etch depth needs to be carefully controlled to stop just above the active region.
3.2. Wet Chemical Etching:

e Advantages: Wet etching can produce smooth sidewalls and is a "defect-free" process,
which is beneficial for device performance.[6][7]

o Etchants: The choice of etchant depends on the material to be etched. For AlGalnP systems,
various acid-based solutions are used.
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e Procedure:
o Immerse the patterned wafer in the etchant solution.

o The etching process is typically anisotropic, and the etch profile can be influenced by the
crystal orientation.

o The etching needs to be stopped at the desired depth, which can be controlled by the
etching time and temperature.

3.3. Combined Dry and Wet Etching:

o A combination of dry and wet etching can be used to achieve well-defined, steep sidewalls
from the dry etch, followed by a wet etch to remove any plasma-induced damage.[1]

Dielectric Deposition and Contact Opening

A dielectric layer is deposited for electrical insulation and passivation of the etched surfaces.

Protocol 4: Dielectric Deposition and P-Contact Opening

1. Dielectric Deposition:

Deposit a layer of a dielectric material such as Silicon Nitride (SiNx) or Silicon Dioxide (SiO2)
over the entire wafer using Plasma-Enhanced Chemical Vapor Deposition (PECVD).

2. P-Contact Opening:

Use photolithography to pattern an opening in the photoresist on top of the ridge.
Use an etching process (either dry or wet) to remove the dielectric material in the patterned
area, exposing the p+-GaAs contact layer.

Metallization

Ohmic contacts are crucial for efficient current injection into the laser diode.

Protocol 5: P-type and N-type Ohmic Contact Formation

1. P-type Metallization:
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o Deposit a sequence of metal layers onto the exposed p+-GaAs contact layer. A common
metallization scheme is Ti/Pt/Au.[8]

e The deposition is typically done using electron-beam evaporation or sputtering.

o Perform a lift-off process by dissolving the photoresist, leaving the metal only in the desired
contact area.

2. Wafer Thinning:

 To facilitate cleaving and reduce the device's thermal resistance, the GaAs substrate is
thinned from the backside using mechanical lapping and polishing.

3. N-type Metallization:

» Deposit metal layers on the thinned n-GaAs substrate to form the n-type contact. Acommon
metallization scheme for n-GaAs is AuGe/Ni/Au.[9]

4. Annealing:

o Perform a rapid thermal annealing (RTA) step to form low-resistance ohmic contacts. The
annealing temperature and time need to be optimized for the specific metal system and
semiconductor.

Device Cleaving and Mounting

Individual laser diodes are separated from the wafer by cleaving, which also forms the mirror
facets.

Protocol 6: Bar Cleaving and Die Bonding

1. Scribing and Cleaving:

o Scribe the wafer along the desired cleavage planes.
o Apply pressure to cleave the wafer into bars of lasers. The cleaved facets act as the mirrors
of the laser cauvity.

2. Facet Coating (Optional):

e The reflectivity of the mirror facets can be modified by depositing dielectric coatings. This is
often done to have a high-reflectivity coating on the back facet and a lower reflectivity
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coating on the front facet for higher output power.
3. Die Bonding:

o Separate the individual laser chips from the bars.
e Bond the individual laser chips onto a heat sink (e.g., copper or C-mount) using a suitable
solder like Indium.[10]

4. Wire Bonding:

» Use a wire bonder to connect a gold wire from the p-contact of the laser chip to the isolated
pad on the heat sink.

Device Performance Characteristics

After fabrication, the laser diodes are tested to evaluate their performance.

Table 2: Reported Performance of Fabricated AlGalnP
Quantum Well Lasers

Parameter Reference[11] Reference[5] Reference[1] Reference[12]
Wavelength 808 nm Visible 670 nm Visible
Stripe Width 100 pm Not specified 2 um 3.5 um
Cavity Length 1000 um Not specified 200 pm 625 um
Threshold

190 mA 25.4 mA 10.4 mA 20 mA
Current

o N 0.65 W/A per 0.25 W/A per
Slope Efficiency 1.31 W/A Not specified
facet facet

Maximum Output

>7W Not specified 23 mW per facet Not specified
Power
Wall-Plug B N N
o 63% Not specified Not specified Not specified
Efficiency

Experimental Workflow and Signaling Pathways
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The following diagrams illustrate the fabrication workflow.
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Caption: Overall fabrication workflow for AlGalnP quantum well lasers.
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Caption: Detailed workflow for ridge waveguide fabrication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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